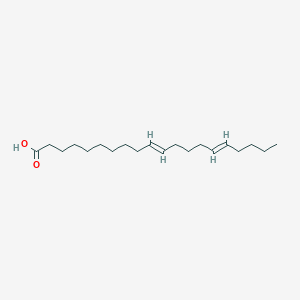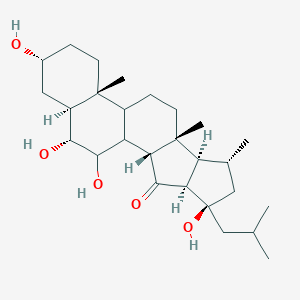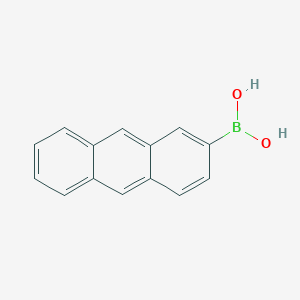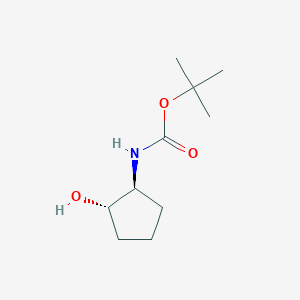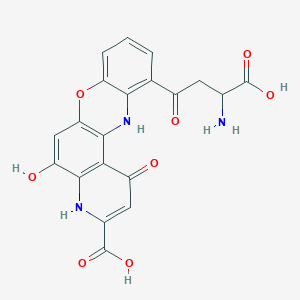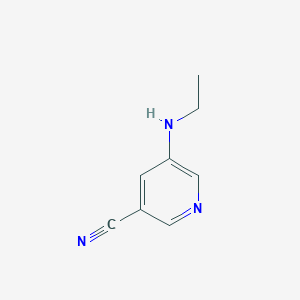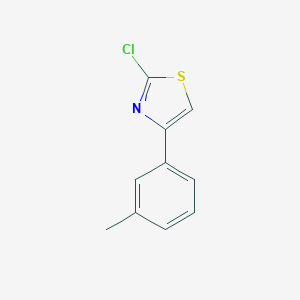
2-Chloro-4-(3-methylphenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-methylphenyl)thiazole is a heterocyclic compound that has been extensively researched for its potential applications in various fields. This compound is a thiazole derivative that contains a chlorine atom and a methylphenyl group. The chemical formula of 2-Chloro-4-(3-methylphenyl)thiazole is C10H8ClNS, and its molecular weight is 213.7 g/mol.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(3-methylphenyl)thiazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic and antifungal effects by inhibiting key enzymes and proteins involved in cell division and growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Chloro-4-(3-methylphenyl)thiazole exhibits cytotoxic and antifungal effects. However, the biochemical and physiological effects of this compound on living organisms are not fully understood. Further research is needed to elucidate the mechanism of action and potential side effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-4-(3-methylphenyl)thiazole in lab experiments is its potential as a building block for the synthesis of novel materials. This compound can be easily synthesized using simple chemical reactions and can be used to create a variety of thiazole-based polymers and copolymers.
One limitation of using 2-Chloro-4-(3-methylphenyl)thiazole in lab experiments is its potential toxicity. This compound exhibits cytotoxic and antifungal effects, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-Chloro-4-(3-methylphenyl)thiazole. One direction is to further investigate its potential as an anticancer agent. Studies have shown promising results in vitro, and further research is needed to determine its efficacy in vivo.
Another direction is to explore the potential of 2-Chloro-4-(3-methylphenyl)thiazole as a fungicide. This compound exhibits strong antifungal activity against various plant pathogens, and further research is needed to determine its potential as a commercial fungicide.
Finally, there is potential for using 2-Chloro-4-(3-methylphenyl)thiazole as a building block for the synthesis of novel materials. Further research is needed to explore the properties and potential applications of thiazole-based polymers and copolymers synthesized using this compound.
Méthodes De Synthèse
The synthesis of 2-Chloro-4-(3-methylphenyl)thiazole involves the reaction of 2-aminothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate 2-(3-methylbenzoyl)aminothiazole, which is then chlorinated using thionyl chloride to yield the final product, 2-Chloro-4-(3-methylphenyl)thiazole.
Applications De Recherche Scientifique
2-Chloro-4-(3-methylphenyl)thiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 2-Chloro-4-(3-methylphenyl)thiazole exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In agrochemicals, 2-Chloro-4-(3-methylphenyl)thiazole has been studied for its potential as a fungicide. Research has shown that this compound exhibits strong antifungal activity against various plant pathogens, including Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani.
In materials science, 2-Chloro-4-(3-methylphenyl)thiazole has been investigated for its potential as a building block for the synthesis of novel materials. Studies have shown that this compound can be used as a precursor for the synthesis of thiazole-based polymers and copolymers.
Propriétés
Numéro CAS |
155294-66-9 |
|---|---|
Nom du produit |
2-Chloro-4-(3-methylphenyl)thiazole |
Formule moléculaire |
C10H8ClNS |
Poids moléculaire |
209.7 g/mol |
Nom IUPAC |
2-chloro-4-(3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8ClNS/c1-7-3-2-4-8(5-7)9-6-13-10(11)12-9/h2-6H,1H3 |
Clé InChI |
JSYLYBPVUCHKBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C2=CSC(=N2)Cl |
Synonymes |
2-CHLORO-4-(3-METHYLPHENYL)THIAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



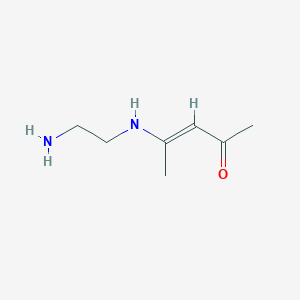
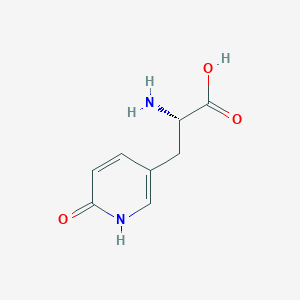
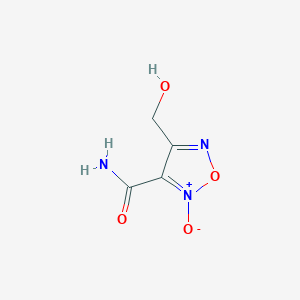
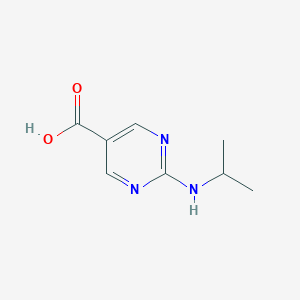
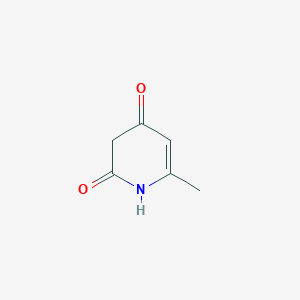
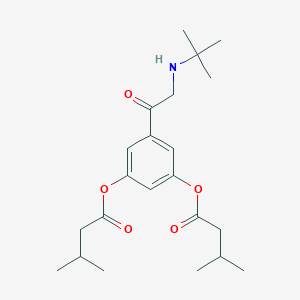
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
